![molecular formula C13H17NO3S B7544359 Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate](/img/structure/B7544359.png)
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to possess antitumor, antiviral, and antibacterial properties. In materials science, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In organic synthesis, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a key intermediate for the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has several advantages for lab experiments, including its high yield synthesis method, its potential applications in various fields, and its relatively low toxicity. However, one limitation of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the study of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in various experimental models.
Synthesis Methods
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then methylated using dimethyl sulfate to yield Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in high yields.
properties
IUPAC Name |
methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)11-7-6-10(18-11)12(15)14-8-4-2-3-5-9-14/h6-7H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUUFBKAJUCUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.